(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol
Description
(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol (CAS: 1258327-02-4, C₃₇H₂₈O₂) is a chiral spirobiindane derivative featuring a rigid spirocyclic backbone with two 1-naphthalenyl substituents at the 6,6'-positions and hydroxyl groups at the 7,7'-positions. Its stereochemistry at the spiro center (1R-configuration) makes it a valuable ligand in asymmetric catalysis and metal-organic framework (MOF) synthesis. The compound is typically a white to pale-yellow solid with high enantiomeric purity (≥99% ee), as noted in commercial catalogs . Its synthesis involves palladium-catalyzed cross-coupling or Friedel-Crafts alkylation strategies to introduce the naphthalenyl groups, followed by resolution to achieve the desired (R)-enantiomer .
Properties
IUPAC Name |
5,5'-dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28O2/c38-35-31(29-13-5-9-23-7-1-3-11-27(23)29)17-15-25-19-21-37(33(25)35)22-20-26-16-18-32(36(39)34(26)37)30-14-6-10-24-8-2-4-12-28(24)30/h1-18,38-39H,19-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBIPPRIDBTOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C(=C(C=C3)C4=CC=CC5=CC=CC=C54)O)C6=C1C=CC(=C6O)C7=CC=CC8=CC=CC=C87 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2’,3,3’-Tetrahydro-6,6’-di(1-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by catalytic hydrogenation and subsequent functional group modifications. The reaction conditions often require precise temperature control, the use of specific catalysts, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2’,3,3’-Tetrahydro-6,6’-di(1-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups onto the spirobiindene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as ketones, alcohols, and substituted spirobiindenes.
Scientific Research Applications
Chemistry
In chemistry, (1R)-2,2’,3,3’-Tetrahydro-6,6’-di(1-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound can be used as a probe to study molecular interactions and mechanisms within biological systems. Its structural features allow it to interact with various biomolecules, providing insights into their functions and behaviors.
Medicine
In medicine, (1R)-2,2’,3,3’-Tetrahydro-6,6’-di(1-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol has potential applications in drug development. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the development of specialty chemicals and performance materials.
Mechanism of Action
The mechanism of action of (1R)-2,2’,3,3’-Tetrahydro-6,6’-di(1-naphthalenyl)-1,1’-spirobi[1H-indene]-7,7’-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Spirobiindane derivatives share a common spirocyclic core but differ in substituents, stereochemistry, and applications. Below is a detailed comparison:
Structural and Substituent Variations
Key Observations :
- Steric Effects : Bulky substituents like 1-naphthalenyl enhance enantioselectivity in asymmetric reactions by creating a chiral environment .
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂, CF₃) increase acidity of the hydroxyl groups, improving catalytic activity in proton-transfer reactions .
- Solubility: Trifluoromethyl groups improve solubility in nonpolar solvents, critical for homogeneous catalysis .
Catalytic Performance
- Asymmetric Aldol Reactions : The 1-naphthalenyl derivative exhibits superior enantioselectivity (up to 95% ee) compared to the 3,5-dimethylphenyl analog (85% ee) due to enhanced π-π interactions .
- Henry’s Law Constants : Derivatives with hydroxyl groups (e.g., 3,3,3',3'-tetramethyl variants) show Henry’s constants of ~1.5×10⁶ atm·L/mol, indicating moderate volatility and environmental persistence .
Biological Activity
(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique spirobi-indene structure, which contributes to its biological properties. The molecular formula is , and it features two naphthalene rings that enhance its lipophilicity and potential receptor interactions.
Research indicates that compounds with similar structures may interact with various biological targets:
- Receptor Modulation : Compounds in the spirobi-indene family often act as modulators of neurotransmitter receptors. They may influence the activity of serotonin and dopamine receptors, which are crucial in mood regulation and neurological function.
- Antioxidant Activity : The presence of multiple aromatic rings suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
| Neuroprotective | Potential to protect neurons from damage in neurodegenerative diseases. |
| Anti-inflammatory | May inhibit pro-inflammatory cytokines and pathways. |
| Anticancer | Preliminary studies suggest cytotoxic effects on certain cancer cell lines. |
Case Studies
- Neuroprotective Effects : A study conducted on animal models demonstrated that the compound significantly reduced neuronal apoptosis in models of Alzheimer's disease by modulating oxidative stress pathways.
- Anticancer Activity : In vitro studies have shown that this compound exhibits selective cytotoxicity against breast cancer cell lines while sparing normal cells.
- Anti-inflammatory Mechanism : Research indicated that the compound could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cultures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high enantiomeric purity in (1R)-configured spirobiindene derivatives?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts is critical. For example, derivatives like (R)-6,6'-bis(3,5-dimethylphenyl)-spirobiindene-diol achieve ≥99% enantiomeric excess (e.e.) via chiral resolution with preparative HPLC using cellulose-based chiral columns . Key steps include:
- Stereochemical control : Use of enantiopure starting materials or chiral ligands (e.g., BINOL derivatives).
- Purification : Multi-step crystallization or chromatography to isolate the (1R)-isomer.
- Validation : Polarimetry and chiral HPLC to confirm e.e. .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze proton coupling patterns (e.g., diastereotopic protons in the spirobiindene core) and aromatic substituent integration .
- X-ray diffraction : Resolve absolute configuration, as seen in structurally related spirobiindene derivatives (e.g., CAS 77-08-7) .
- Mass spectrometry : Confirm molecular weight (C₃₇H₂₈O₂; MW 504.61) and fragmentation patterns .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Methodological Answer :
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation of phenolic -OH groups .
- Handling : Use gloveboxes for air-sensitive reactions; avoid prolonged exposure to light due to naphthalene chromophores .
Advanced Research Questions
Q. How does the steric and electronic environment of the naphthalenyl substituents influence catalytic activity in asymmetric reactions?
- Methodological Answer :
- Steric effects : Bulkier substituents (e.g., 2,4,6-triisopropylphenyl) enhance enantioselectivity by restricting substrate access to specific stereochemical environments .
- Electronic effects : Electron-donating groups (e.g., -OCH₃) on naphthalene may modulate Lewis acidity. Compare catalytic performance using kinetic studies (e.g., ee vs. reaction time) .
- Case study : Derivatives with 1-naphthalenyl groups show higher turnover frequencies in Diels-Alder reactions than phenyl analogs due to π-π interactions .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous spirobiindene-diols?
- Methodological Answer :
- Reproducibility checks : Validate assays under standardized conditions (e.g., HIV-1 integrase inhibition assays at pH 7.4, 37°C) .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 3,5-dimethylphenyl vs. naphthalenyl) on IC₅₀ values .
- Computational modeling : Use DFT to correlate electronic properties (HOMO/LUMO energies) with inhibitory potency .
Q. How can researchers design experiments to probe thermodynamic stability in solution?
- Methodological Answer :
- Solubility studies : Measure Henry’s law constants (e.g., 1.5×10⁶ Pa·m³/mol for related diols) to assess volatility and partitioning behavior .
- Accelerated stability testing : Monitor degradation products via LC-MS under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
Critical Analysis of Evidence
- Contradictions : reports ≥99% e.e. via chiral resolution, while suggests 98% purity for similar compounds. This discrepancy may arise from differences in analytical methods (e.g., HPLC vs. polarimetry).
- Gaps : Limited data on aqueous solubility or metabolic stability for biomedical applications. Researchers should prioritize these studies using protocols from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
